molecular formula C10H18O5S B2728886 [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate CAS No. 147767-55-3

[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate

Cat. No.: B2728886
CAS No.: 147767-55-3
M. Wt: 250.31
InChI Key: PDQMFNUVJGFAEQ-UHFFFAOYSA-N
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Description

[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate: is a chemical compound with the molecular formula C10H18O5S . It is known for its unique spirocyclic structure, which consists of a dioxaspirodecane ring system fused with a methanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ylmethanol with methanesulfonyl chloride in the presence of a base such as diisopropyl ethyl amine. The reaction is typically carried out in dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature (25°C) and stirred overnight .

Industrial Production Methods: While specific industrial production methods for 1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the spirocyclic structure of the compound can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5S/c1-16(11,12)15-8-9-2-4-10(5-3-9)13-6-7-14-10/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQMFNUVJGFAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (1,4-dioxa-spiro[4.5]dec-8-yl)-methanol (1.0 g, 5.8 mmol, 1.0 eq.) and ethyldiisopropylamine (17 mL, 3.0 eq.) in methylene chloride (4 mL) at 0° C. was added dropwise MsCl (0.46 mL, 1.0 eq.) and the resulting mixture was warmed to room temperature and stirred for 2 h. The reaction was quenched by addition of sat. NaHCO3 and the separated aqueous phase was extracted with 3× methylene chloride and 4×EtOAc. The combined organic phase was dried over Na2SO4, filtered and concentrated to give a crude methanesulfonic acid 1,4-dioxa-spiro[4.5]dec-8-ylmethyl ester.
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Synthesis routes and methods II

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